

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride structure elucidation

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Compound of Interest

Compound Name: *1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride*

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An In-depth Technical Guide to the Structure Elucidation of **1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods and data used to elucidate the structure of **1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride**. It covers the synthesis, salt formation, and detailed spectroscopic analysis required for unambiguous structure confirmation.

Physicochemical Properties

1,5-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are key chemical entities with distinct properties. The dihydrochloride form enhances solubility, which is often advantageous for biological and pharmaceutical applications.

Property	1,5-Dimethyl-1H-pyrazol-4-amine (Free Base)	1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
CAS Number	121983-36-6[1]	1185302-88-8 (Monohydrochloride)[2]
Molecular Formula	C ₅ H ₉ N ₃ [1]	C ₅ H ₉ N ₃ ·2HCl[3]
Molecular Weight	111.15 g/mol [1]	184.07 g/mol (for Dihydrochloride)[3]
IUPAC Name	1,5-dimethylpyrazol-4-amine[1]	1,5-dimethylpyrazol-4-amine;dihydrochloride
Appearance	Not specified	Off-white solid
Purity	>95%	>95%

Synthesis and Salt Formation

The synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine can be achieved through established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Experimental Protocols

Protocol 2.1: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base)

This protocol is a generalized adaptation of the Knorr pyrazole synthesis.

- **Reaction Setup:** To a solution of a suitable β -ketoester precursor in ethanol, add 1.2 equivalents of methylhydrazine.
- **Condensation:** Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cyclization and Amination:** The intermediate hydrazone undergoes intramolecular cyclization. Subsequent chemical steps are required to introduce the amine group at the C4 position, followed by N-methylation at the N1 position.

- **Work-up and Purification:** After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 1,5-Dimethyl-1H-pyrazol-4-amine free base.

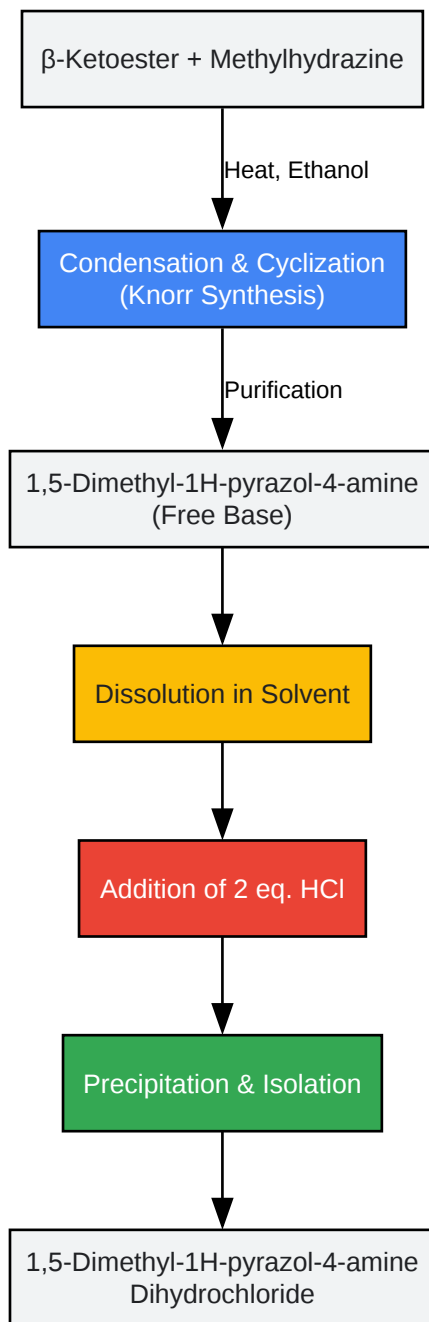
Protocol 2.2: Formation of **1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride**

This protocol is based on general methods for the formation of amine salts.^[4]

- **Dissolution:** Dissolve the purified 1,5-Dimethyl-1H-pyrazol-4-amine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
- **Acidification:** Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (at least 2 equivalents) in the same solvent dropwise with stirring.
- **Precipitation:** The dihydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride** as a solid.

Synthesis Workflow

Synthesis and Salt Formation Workflow



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Caption: Workflow for the synthesis and conversion to the dihydrochloride salt.

Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry is essential for the complete structure elucidation of the target molecule. While full experimental spectra are not publicly available, data for the free base is noted to exist in spectral databases.[1] The following sections detail the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A Certificate of Analysis for the dihydrochloride salt confirms that ^1H -NMR is used for its identification.[3]

Expected ^1H -NMR Data (Free Base, CDCl_3 , 400 MHz)

- ^1H -NMR: The spectrum is expected to show three distinct signals:
 - A singlet for the C5-methyl protons.
 - A singlet for the N1-methyl protons.
 - A singlet for the C3-proton on the pyrazole ring.
 - A broad singlet for the amine ($-\text{NH}_2$) protons, which may exchange with D_2O . The dihydrochloride salt would exhibit downfield shifts for protons near the protonated amine and pyrazole nitrogens.

Expected ^{13}C -NMR Data (Free Base, CDCl_3 , 100 MHz)

- ^{13}C -NMR: The spectrum should display five signals corresponding to the five carbon atoms:
 - Two signals for the two distinct methyl carbons (C5-CH_3 and N1-CH_3).
 - Three signals for the pyrazole ring carbons (C3, C4, and C5).

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Multiplicity
C5-CH ₃	~2.2 - 2.4	~10 - 15	Singlet
N1-CH ₃	~3.6 - 3.8	~35 - 40	Singlet
C3-H	~7.2 - 7.4	~130 - 135	Singlet
C4-NH ₂	~3.5 - 4.5 (broad)	-	Singlet
C3	-	~130 - 135	-
C4-NH ₂	-	~125 - 130	-
C5-CH ₃	-	~140 - 145	-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride** would be characterized by the following absorption bands. Data is inferred from related pyrazole structures.[5][6]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H stretch	Aromatic (pyrazole ring)
2980 - 2850	C-H stretch	Aliphatic (methyl groups)
2800 - 2400	N-H stretch (broad)	Ammonium salt (-NH ₃ ⁺)
~1650 - 1550	C=C and C=N stretch	Pyrazole ring
~1450	C-H bend	Methyl groups
~1380	C-N stretch	Aromatic amine

Mass Spectrometry (MS)

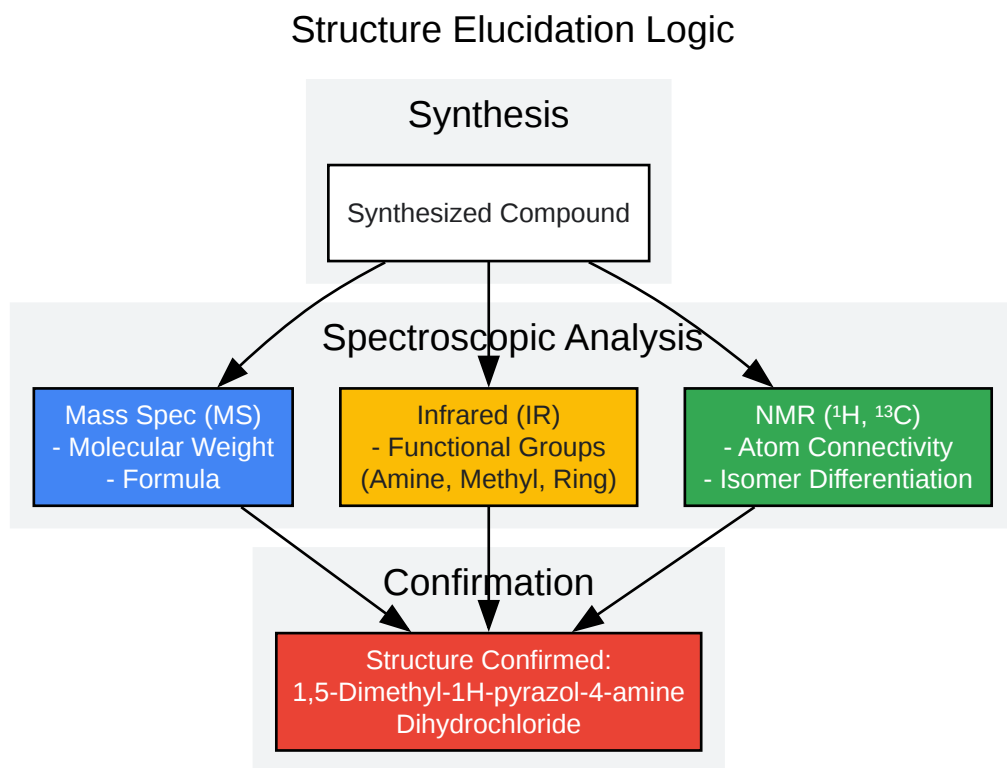
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. GC-MS data for the free base (CAS 121983-36-6) is available from NIST/Wiley, confirming its use in characterization.^[1]

Expected Data (Electron Ionization - EI)

- Molecular Ion (M^+): A prominent peak at $m/z = 111$, corresponding to the molecular weight of the free base, $C_5H_9N_3$.
- Key Fragments: Fragmentation may involve the loss of methyl groups or parts of the pyrazole ring.
 - $m/z = 96$: $[M - CH_3]^+$
 - $m/z = 82$: $[M - HCN - H]^+$
 - Other fragments corresponding to the stable pyrazole ring structure.

Structure Elucidation Logic

The definitive identification of **1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride** is achieved by integrating the data from multiple analytical techniques.



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Caption: The logical workflow for structure elucidation.

The combination of these methods provides a complete picture:

- Mass Spectrometry confirms the molecular formula of the free base is C₅H₉N₃.
- IR Spectroscopy confirms the presence of a primary amine, methyl groups, and a pyrazole ring structure. The broad absorptions in the 2400-2800 cm⁻¹ range would confirm the ammonium salt in the dihydrochloride form.
- NMR Spectroscopy is crucial for determining the specific isomer. The presence of two methyl singlets and one aromatic proton singlet, along with their distinct chemical shifts, confirms the 1,5-dimethyl substitution pattern and distinguishes it from other isomers like 1,3-dimethyl or 3,5-dimethyl-pyrazol-4-amine.

This integrated approach ensures the unambiguous structural assignment of **1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride**, providing a solid foundation for its use in research and

development.

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